molecular formula C15H20N2O B15367779 7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one

7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B15367779
M. Wt: 244.33 g/mol
InChI Key: SWQAHKBTLJUMON-UHFFFAOYSA-N
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Description

7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one (IUPAC name: 2-benzyl-7-methyl-2,7-diazaspiro[3.5]nonan-3-one) is a spirocyclic compound with a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol . Its structure features a rigid 2,7-diazaspiro[3.5]nonane core, a methyl group at position 7, and a phenylmethyl substituent at position 2. Its spirocyclic framework enhances binding affinity to biological targets, such as KRAS G12C in cancer research, by balancing rigidity and adaptability .

Properties

IUPAC Name

2-benzyl-7-methyl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16-9-7-15(8-10-16)12-17(14(15)18)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQAHKBTLJUMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The 2,7-diazaspiro[3.5]nonane scaffold distinguishes itself from related bicyclic and spirocyclic systems through its unique geometry and substitution patterns. Key structural analogs include:

Compound Name Core Structure Substituents Key Structural Differences
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane 2,7-diazaspiro[3.5]nonane Benzyl (position 7), methyl (2) Lacks the phenylmethyl group of the target compound
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one 2,7-diazaspiro[4.4]nonane Benzyl (7), ketone (1) Larger spiro ring (4.4 vs. 3.5), increased ring strain
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one 2,7-diazaspiro[3.5]nonane Acryloyl group (position 1) Electrophilic acryloyl enables covalent KRAS binding
Diazabicyclo[4.3.0]nonane derivatives Bicyclo[4.3.0] Variable Non-spiro, more flexible bicyclic framework

Key Observations :

  • Rigidity vs. Flexibility: The 2,7-diazaspiro[3.5]nonane scaffold provides greater rigidity than bicyclic systems (e.g., diazabicyclo[4.3.0]nonane), improving target binding precision . However, spiro[4.4] analogs exhibit reduced metabolic stability due to ring strain .
  • Substituent Effects : The phenylmethyl group in the target compound enhances hydrophobic interactions, while analogs with benzyl or acryloyl groups prioritize different binding mechanisms (e.g., covalent inhibition) .
Functional and Pharmacological Comparisons
Compound Name Biological Activity Mechanism/Application Performance vs. Target Compound
7-Methyl-2-(phenylmethyl)-2,7-diazaspiro[3.5]nonan-1-one Antimicrobial, enzyme modulation Non-covalent interactions with microbial targets Baseline activity
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one KRAS G12C inhibition Covalent binding via acryloyl group Superior sustained inhibition of KRAS G12C
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane Antimicrobial Similar scaffold, different substituents Reduced hydrophobic binding efficiency
2-(3-Fluorobenzyl)-2,7-diazaspiro[4.4]nonan-1-one Potential CNS activity Fluorinated aromatic ring Enhanced blood-brain barrier penetration but lower metabolic stability
Diazabicyclo[4.3.0]nonane derivatives Sigma receptor ligands Flexible binding to sigma-1/2 receptors Broader receptor affinity but less target specificity

Key Observations :

  • KRAS Inhibition: Acryloyl-containing derivatives outperform the target compound in covalent KRAS G12C inhibition, though the phenylmethyl group may offer advantages in non-covalent contexts .
  • Metabolic Stability : Spiro[3.5] systems generally exhibit better stability than spiro[4.4] analogs due to reduced solvent exposure .
  • Receptor Selectivity: Diazabicyclo[4.3.0]nonane derivatives show broader receptor interactions, whereas the target compound’s spiro[3.5] scaffold favors selectivity .

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